2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a chemical compound that features a fluorophenyl group attached to a phenylmethanesulfonylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the reaction of 4-fluoroaniline with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-FLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Fluorophenyl)-2-phenylacetamide
- N-(4-Fluorophenyl)-2-phenylsulfonamide
Uniqueness
N-(4-FLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its specific combination of a fluorophenyl group and a phenylmethanesulfonylacetamide structure. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14FNO3S |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H14FNO3S/c16-13-6-8-14(9-7-13)17-15(18)11-21(19,20)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
IQMWKVLYKMQPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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